Cas no 24257-59-8 (1,3-diethyl 2-amino-2-methylpropanedioate)

1,3-Diethyl 2-amino-2-methylpropanedioate is a versatile ester derivative of malonic acid, featuring an amino and methyl substitution at the central carbon. This compound is particularly valued for its role as a key intermediate in organic synthesis, enabling the construction of complex molecules through reactions such as Michael additions, alkylations, and condensations. Its ethyl ester groups enhance solubility in organic solvents, facilitating handling in synthetic applications. The presence of both amino and ester functionalities allows for further derivatization, making it useful in pharmaceuticals, agrochemicals, and specialty chemicals. The compound's stability under standard conditions ensures reliable performance in multistep synthetic processes.
1,3-diethyl 2-amino-2-methylpropanedioate structure
24257-59-8 structure
商品名:1,3-diethyl 2-amino-2-methylpropanedioate
CAS番号:24257-59-8
MF:C8H15NO4
メガワット:189.209
MDL:MFCD20695635
CID:3918386
PubChem ID:11401239

1,3-diethyl 2-amino-2-methylpropanedioate 化学的及び物理的性質

名前と識別子

    • Propanedioic acid, aminomethyl-, diethyl ester
    • Propanedioic acid, 2-amino-2-methyl-, 1,3-diethyl ester
    • 1,3-diethyl 2-amino-2-methylpropanedioate
    • 1,3-DIETHYL 2-AMINO-2-METHYLPROPANEDIOATE
    • EN300-330020
    • 1,3-DIETHYL2-AMINO-2-METHYLPROPANEDIOATE
    • 24257-59-8
    • SCHEMBL22747722
    • MDL: MFCD20695635
    • インチ: InChI=1S/C8H15NO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5,9H2,1-3H3
    • InChIKey: IPROINJJJLRTQV-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 189.10010796Da
  • どういたいしつりょう: 189.10010796Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 6
  • 複雑さ: 184
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 78.6Ų

1,3-diethyl 2-amino-2-methylpropanedioate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-330020-0.1g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
0.1g
$464.0 2023-09-04
Enamine
EN300-330020-5.0g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
5.0g
$1530.0 2023-02-23
Enamine
EN300-330020-0.25g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
0.25g
$485.0 2023-09-04
Enamine
EN300-330020-0.05g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
0.05g
$443.0 2023-09-04
Enamine
EN300-330020-1g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
1g
$528.0 2023-09-04
Enamine
EN300-330020-0.5g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
0.5g
$507.0 2023-09-04
Enamine
EN300-330020-1.0g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
1g
$0.0 2023-06-07
Enamine
EN300-330020-10.0g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
10.0g
$2269.0 2023-02-23
Enamine
EN300-330020-2.5g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
2.5g
$1034.0 2023-09-04
Enamine
EN300-330020-5g
1,3-diethyl 2-amino-2-methylpropanedioate
24257-59-8
5g
$1530.0 2023-09-04

1,3-diethyl 2-amino-2-methylpropanedioate 関連文献

1,3-diethyl 2-amino-2-methylpropanedioateに関する追加情報

Introduction to 1,3-diethyl 2-amino-2-methylpropanedioate (CAS No. 24257-59-8) and Its Emerging Applications in Chemical Biology

1,3-diethyl 2-amino-2-methylpropanedioate, identified by the Chemical Abstracts Service Number (CAS No.) 24257-59-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a diethyl ester group and an amino-methylpropanedioate backbone, exhibits promising characteristics that make it a valuable candidate for various biochemical and pharmaceutical applications. The molecular structure of 1,3-diethyl 2-amino-2-methylpropanedioate not only contributes to its reactivity but also opens up possibilities for its use in drug design, enzyme inhibition studies, and the development of novel bioactive molecules.

The 1,3-diethyl 2-amino-2-methylpropanedioate molecule is characterized by its bifunctional nature, with both the amino and carboxyl groups capable of participating in diverse chemical reactions. This dual reactivity allows for its incorporation into complex synthetic pathways, making it a versatile intermediate in organic synthesis. The presence of ethyl groups enhances the lipophilicity of the compound, which can be advantageous for membrane permeability and bioavailability in pharmacological applications.

In recent years, the interest in 1,3-diethyl 2-amino-2-methylpropanedioate has been fueled by its potential role in modulating biological pathways. Research has indicated that this compound may interact with specific enzymes and receptors, leading to therapeutic effects. For instance, studies have explored its interaction with metabolic enzymes involved in energy production and biosynthesis. The ability of 1,3-diethyl 2-amino-2-methylpropanedioate to influence these pathways could make it a valuable tool in developing treatments for metabolic disorders and other related conditions.

Moreover, the structural motif of 1,3-diethyl 2-amino-2-methylpropanedioate shares similarities with known bioactive molecules, suggesting that it may serve as a scaffold for designing new drugs. The diester group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility has led to investigations into its use as a precursor for more complex molecules with enhanced pharmacological profiles.

One of the most exciting aspects of 1,3-diethyl 2-amino-2-methylpropanedioate is its potential in enzyme inhibition studies. Researchers have been particularly interested in its ability to act as a competitive inhibitor for certain enzymes involved in disease pathways. By binding to these enzymes' active sites, 1,3-diethyl 2-amino-2-methylpropanedioate can disrupt their function, potentially leading to therapeutic benefits. Preliminary studies have shown promising results in vitro, indicating that this compound may be effective against various enzymatic targets.

The synthesis of 1,3-diethyl 2-amino-2-methylpropanedioate involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the diester group. Subsequent modifications can then be carried out to introduce the amino and methyl groups at specific positions. The synthesis route not only demonstrates the compound's versatility but also provides insights into how it can be modified for different applications.

Recent advancements in computational chemistry have further enhanced the understanding of 1,3-diethyl 2-amino-2-methylpropanedioate's behavior. Molecular modeling studies have helped predict its interactions with biological targets and provided insights into its mechanism of action. These computational approaches are complementing experimental work by offering rapid and cost-effective screening methods for potential drug candidates.

The pharmaceutical industry has taken note of 1,3-diethyl 2-amino-2-methylpropanedioate's potential and is exploring its use in various drug discovery programs. Its unique structural features make it an attractive candidate for developing novel therapeutics targeting a range of diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in medicinal chemistry and chemical biology.

In conclusion,1,3-diethyl 2-amino-2-methylpropanedioate (CAS No. 24257-59-8) is a multifaceted compound with significant promise in biochemical research and pharmaceutical development. Its structural features enable diverse chemical modifications and biological interactions, making it a valuable tool for studying enzyme function and designing new drugs. As scientific understanding progresses,1,3-diethyl 2-amino-2-methylpropanedioate is poised to contribute substantially to advancements in drug discovery and therapeutic interventions.

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